molecular formula C7H9NOS B2725115 Phenylmethanesulfinamide CAS No. 112599-81-2

Phenylmethanesulfinamide

Cat. No. B2725115
CAS RN: 112599-81-2
M. Wt: 155.22
InChI Key: UKDZTPQQLLBYRG-UHFFFAOYSA-N
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Description

Phenylmethanesulfinamide is a chemical compound with the CAS Number: 112599-81-2 . It has a molecular weight of 155.22 . The IUPAC name for this compound is this compound .


Synthesis Analysis

A new synthetic approach to phenylmethanesulfonamide derivatives was based on phenyl-N-(2,2,2-trichloroethylidene)-methanesulfonamide . The reaction of N,N-dichlorophenylmethanesulfonamide with trichloroethylene gave a new representative of highly electrophilic N-sulfonyl-substituted polyhalogenated aldehyde imines, phenyl-N-(2,2,2-trichloroethylidene)methanesulfonamide .


Molecular Structure Analysis

The molecular structure of (S)-phenylmethanesulfinamide contains a total of 19 bonds; 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonamide .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point between 124-128 degrees Celsius . It is stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Cycloaddition Reactions

Phenylmethanesulfinamide has been studied for its involvement in cycloaddition reactions. N-Sulfinylsulfonamides reacted with ketenimines in ether to form unstable cycloadducts, which were hydrolyzed to N,N′-disubstituted amidine derivatives. This reaction highlights the potential of this compound in facilitating complex organic synthesis processes (Minami, Takimoto, & Agawa, 1975).

Synthesis of New Polyamides

Another application is in the synthesis of new polyamides. A study demonstrated the use of bis[4-(4-aminophenoxy)phenyl]diphenylmethane, related to this compound, in preparing new polyamides with moderate to high inherent viscosities. These polymers showed amorphous properties and high thermal stability, indicating the potential of this compound derivatives in polymer science (Liaw, Liaw, & Yang, 1999).

Organophosphorus Pesticides Separation

This compound derivatives have also been explored in chromatography for the separation of organophosphorus pesticides. Nano-liquid chromatography with UV detection, using phenyl columns, demonstrated effective separation of various pesticides, showcasing the utility of this compound-related compounds in analytical chemistry (Buonasera et al., 2009).

Development of N-Protected-β-Sulfinyl-enamines

Research on the C-sulfinylation of enamides and enecarbamates using phenylsulfinate compounds, related to this compound, led to the preparation of N-protected-beta-sulfinylenamines. This method highlights the role of this compound derivatives in the synthesis of complex organic compounds with potential pharmaceutical applications (Li et al., 2010).

Volatile Organic Compound Production in Cell Cultures

Methylsulfinylmethane, a compound related to this compound, was used to study the production of volatile organic compounds (VOCs) in cultured human cells. This research indicates the potential of this compound derivatives in biological studies, particularly in understanding cell metabolism and VOC production (Li et al., 2016).

Safety and Hazards

Phenylmethanesulfinamide is classified as having acute toxicity, both oral and through inhalation . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If swallowed or inhaled, medical advice should be sought immediately .

properties

IUPAC Name

phenylmethanesulfinamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c8-10(9)6-7-4-2-1-3-5-7/h1-5H,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDZTPQQLLBYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

112599-81-2
Record name phenylmethanesulfinamide
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